molecular formula C15H14FN3 B11477929 Imidazo[1,2-a]pyridine-2-methanamine, N-(4-fluorophenyl)-6-methyl-

Imidazo[1,2-a]pyridine-2-methanamine, N-(4-fluorophenyl)-6-methyl-

Cat. No.: B11477929
M. Wt: 255.29 g/mol
InChI Key: SRHHKWWRDWWZDV-UHFFFAOYSA-N
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Description

4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is a complex organic compound that features a fluorine atom, a methyl group, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE typically involves multi-step reactions. One common approach is the condensation of 4-fluoroaniline with 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted anilines or imidazo[1,2-a]pyridine derivatives

Scientific Research Applications

4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)BENZAMIDE
  • 4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PHENOL

Uniqueness

4-FLUORO-N-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is unique due to its specific combination of functional groups and the presence of the imidazo[1,2-a]pyridine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14FN3

Molecular Weight

255.29 g/mol

IUPAC Name

4-fluoro-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C15H14FN3/c1-11-2-7-15-18-14(10-19(15)9-11)8-17-13-5-3-12(16)4-6-13/h2-7,9-10,17H,8H2,1H3

InChI Key

SRHHKWWRDWWZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CNC3=CC=C(C=C3)F

Origin of Product

United States

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